molecular formula C9H10N2 B1600858 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine CAS No. 91873-09-5

5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine

Cat. No. B1600858
CAS RN: 91873-09-5
M. Wt: 146.19 g/mol
InChI Key: UULOKIALAXIBND-UHFFFAOYSA-N
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Description

“5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” is a nitrogen-containing heterocyclic compound . It is a part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . This compound is sold by Sigma-Aldrich .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” includes a pyrrole ring and a pyrazine ring . The compound was characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine”, have been synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” were analyzed using FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .

Scientific Research Applications

  • Therapeutic Potential of Pyrrole and Pyrrolidine Analogs

    • Field : Medicinal Chemistry
    • Application : Pyrrole and pyrrolidine analogs have diverse biological and medicinal importance. They are found in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, playing vital roles in photosynthesis, oxygen carrying and storage, and redox cycling reactions .
    • Methods : The study of these compounds involves the synthesis of pyrrole, pyrrolidine, and their fused analogs, followed by biological testing .
    • Results : These compounds have shown therapeutic potential, specifically in anticancer, anti-inflammatory, antiviral, and antituberculosis treatments .
  • Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives

    • Field : Pharmacology
    • Application : Pyrrolo[3,4-c]pyridine derivatives have shown efficacy in reducing blood glucose levels .
    • Methods : The study involves the synthesis of pyrrolo[3,4-c]pyridine derivatives and their testing in models of disorders involving elevated plasma blood glucose .
    • Results : These compounds may find application in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Pyrrole as a Resourceful Small Molecule in Key Medicinal Hetero-Aromatics

    • Field : Medicinal Chemistry
    • Application : Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . It is known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • Methods : The study involves the synthesis of pyrrole and pyrrole containing analogs. The structure–activity relationship studies have been discussed along with their therapeutic applications .
    • Results : Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
  • Identification of Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

    • Field : Pharmacology
    • Application : This compound, which contains a pyrrolo[2,1-f][1,2,4]triazine ring, has been identified as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors .
    • Methods : The study involves the synthesis of this compound and its testing in models of advanced solid tumors .
    • Results : The compound has shown potential for the treatment of advanced solid tumors .

Safety And Hazards

The safety and hazards of “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” include acute toxicity (oral), eye damage, skin irritation, and specific target organ toxicity (single exposure) .

properties

IUPAC Name

5,7-dimethyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-5-8-3-4-10-9(8)7(2)11-6/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULOKIALAXIBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)C)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10534321
Record name 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine

CAS RN

91873-09-5
Record name 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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